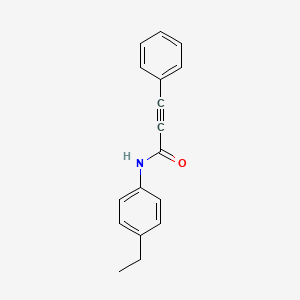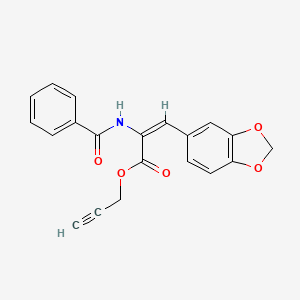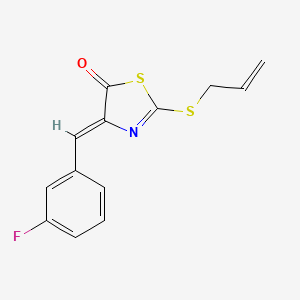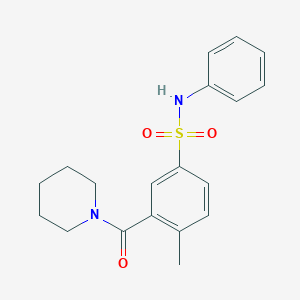
N-(4-ethylphenyl)-3-phenyl-2-propynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-phenyl-2-propynamide, also known as EPPA, is a chemical compound that is widely used in scientific research. It is a member of the propargylamide family of compounds, which are known for their diverse biological activities. EPPA has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
作用機序
The mechanism of action of N-(4-ethylphenyl)-3-phenyl-2-propynamide involves the inhibition of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain, which generates ATP, the energy currency of the cell. By inhibiting this enzyme, this compound disrupts the energy production process in cancer cells, leading to their death.
Biochemical and physiological effects
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as arthritis. This compound has also been shown to have neuroprotective properties, which may make it useful for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethylphenyl)-3-phenyl-2-propynamide in lab experiments is its specificity for mitochondrial complex II. This allows researchers to study the effects of complex II inhibition on various biological processes. However, one limitation of using this compound is its potential toxicity. High doses of this compound can cause mitochondrial dysfunction and cell death in non-cancer cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-3-phenyl-2-propynamide. One area of interest is the development of more potent and selective complex II inhibitors for use as anticancer agents. Another area of interest is the study of the neuroprotective properties of this compound, which may lead to the development of new treatments for neurodegenerative diseases. Finally, the potential use of this compound in combination with other anticancer agents is an area of active research, as it may enhance the efficacy of current cancer treatments.
合成法
The synthesis of N-(4-ethylphenyl)-3-phenyl-2-propynamide involves a multistep process that begins with the reaction of 4-ethylphenylmagnesium bromide with 2-bromoacetophenone. The resulting product is then treated with propargyl bromide to form this compound. The overall yield of this synthesis method is moderate, but it has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
N-(4-ethylphenyl)-3-phenyl-2-propynamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the mitochondrial respiratory chain, which is essential for the survival of cancer cells. By disrupting this process, this compound induces apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(4-ethylphenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKDMHEXOHOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319548.png)
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)

![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)



![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)